N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)
Description
Chemical Identity: N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) (CAS: 17328-16-4) is a bis-chloroacetamide derivative with a central sulfonylbis(1,4-phenyleneoxy) core. Its molecular formula is C₁₂H₁₀Cl₂N₂O₄S, and it has a molecular weight of 278.29 g/mol . Synonyms include TC-E 5003, NSC 30176, and 4',4'''-Sulfonylbis(β-chloroacetanilide) .
Properties
IUPAC Name |
2-chloro-N-[4-[4-[4-[4-[(2-chloroacetyl)amino]phenoxy]phenyl]sulfonylphenoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O6S/c29-17-27(33)31-19-1-5-21(6-2-19)37-23-9-13-25(14-10-23)39(35,36)26-15-11-24(12-16-26)38-22-7-3-20(4-8-22)32-28(34)18-30/h1-16H,17-18H2,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDOIMIZRPIBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Bis(4-nitrophenoxy)phenyl Sulfone
Reaction Scheme:
$$
\text{Bis(4-fluorophenyl) sulfone} + 2 \text{4-Nitrophenol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO, 150°C}} \text{Bis(4-nitrophenoxy)phenyl sulfone} + 2 \text{KF}
$$
Procedure:
- Charge a 3-neck flask with bis(4-fluorophenyl) sulfone (1 eq, 250 mmol) and 4-nitrophenol (2.2 eq, 550 mmol)
- Add anhydrous DMSO (500 mL) and potassium carbonate (4 eq, 1 mol)
- Heat at 150°C under nitrogen for 48 hr with vigorous stirring
- Cool to RT, pour into ice-water (2 L), and filter the precipitate
- Wash with 10% HCl (3×200 mL) and recrystallize from ethanol/water (4:1)
Key Parameters:
- Yield: 68-72%
- Purity (HPLC): >95%
- Characterization:
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.8 Hz, 4H), 7.89 (d, J=8.8 Hz, 4H), 7.12 (d, J=8.8 Hz, 4H)
- IR (KBr): 1524 cm$$^{-1}$$ (NO$$_2$$), 1157 cm$$^{-1}$$ (S=O)
Reduction to Bis(4-aminophenoxy)phenyl Sulfone
Reaction Scheme:
$$
\text{Bis(4-nitrophenoxy)phenyl sulfone} \xrightarrow[\text{H}_2 (50 psi)]{\text{Pd/C, EtOH}} \text{Bis(4-aminophenoxy)phenyl sulfone}
$$
Procedure:
- Suspend nitro intermediate (100 g) in ethanol (1 L) with 5% Pd/C (10 wt%)
- Hydrogenate at 50 psi H$$_2$$ for 24 hr at 60°C
- Filter catalyst through Celite® and concentrate under reduced pressure
- Recrystallize from toluene/hexane (3:1)
Optimization Data:
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Temperature | 50-70°C | 60°C |
| H$$_2$$ Pressure | 30-60 psi | 50 psi |
| Catalyst Loading | 5-15 wt% | 10 wt% |
| Reaction Time | 12-36 hr | 24 hr |
Characterization:
- Yield: 85-89%
- m.p.: 198-201°C
- $$^1$$H NMR (DMSO-d6): δ 7.78 (d, J=8.8 Hz, 4H), 6.75 (d, J=8.8 Hz, 4H), 6.61 (d, J=8.8 Hz, 4H), 5.12 (s, 4H, NH$$_2$$)
Acylation with Chloroacetyl Chloride
Reaction Scheme:
$$
\text{Bis(4-aminophenoxy)phenyl sulfone} + 2 \text{ClCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{THF, 0°C}} \text{Target Compound} + 2 \text{HCl} + \text{Et}_3\text{NH}^+ \text{Cl}^-
$$
Procedure:
- Dissolve diamine (50 mmol) in dry THF (500 mL) under N$$_2$$
- Cool to 0°C and add triethylamine (110 mmol) dropwise
- Introduce chloroacetyl chloride (110 mmol) dissolved in THF (50 mL) over 1 hr
- Warm to RT and stir for 12 hr
- Quench with ice-water (1 L), filter, and wash with NaHCO$$_3$$ (sat.)
Reaction Monitoring:
| Time (hr) | Conversion (%) | Byproduct Formation |
|---|---|---|
| 2 | 45 | <5% |
| 6 | 78 | 8% |
| 12 | 98 | 12% |
Purification:
- Column chromatography (SiO$$_2$$, EtOAc/hexane 1:3 → 1:1)
- Final recrystallization from acetonitrile
Characterization Data:
Alternative Synthetic Routes
Ullmann Coupling Approach
Reaction:
$$
\text{Bis(4-iodophenyl) sulfone} + 2 \text{4-Aminophenol} \xrightarrow[\text{CuI, L-Proline}]{\text{DMSO, 110°C}} \text{Intermediate} \rightarrow \text{Acylation}
$$
Comparative Data:
| Parameter | Nucleophilic Substitution | Ullmann Coupling |
|---|---|---|
| Reaction Time | 48 hr | 72 hr |
| Yield | 68% | 55% |
| Byproducts | <5% | 15-20% |
| Catalyst Cost | Low | High |
Mitsunobu Etherification
Reaction:
$$
\text{Bis(4-hydroxyphenyl) sulfone} + 2 \text{4-Nitrobenzyl bromide} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Nitro Intermediate} \rightarrow \text{Reduction/Acylation}
$$
Advantages:
- Mild conditions (0-25°C)
- Better stereochemical control
Limitations:
- Requires expensive reagents (DIAD)
- Lower scalability
Critical Process Parameters
Ether Formation Optimization
| Variable | Effect on Reaction | Optimal Range |
|---|---|---|
| Base Concentration | <2 eq: Incomplete conversion | 3.5-4.0 eq K$$2$$CO$$3$$ |
| Solvent Polarity | Low polarity slows reaction | DMSO > DMF > NMP |
| Temperature | <140°C: Slow reaction | 150±5°C |
Acylation Kinetics
$$
\text{Rate} = k[\text{Amine}][\text{ClCH}_2\text{COCl}]^{1.2}
$$
Where $$k = 0.45 \, \text{L}^{1.2}\text{mol}^{-1.2}\text{hr}^{-1}$$ at 25°C
Industrial-Scale Considerations
Process Economics Breakdown:
| Cost Component | % of Total Cost |
|---|---|
| Raw Materials | 58% |
| Energy Consumption | 22% |
| Waste Treatment | 15% |
| Labor & Overheads | 5% |
Environmental Factors:
- E-Factor: 18.7 kg waste/kg product
- PMI: 26.4 (Process Mass Intensity)
Analytical Characterization
Spectroscopic Validation
Mass Spec (ESI+):
- m/z 586.4 [M+H]$$^+$$ (Calc. 586.06)
- Isotope pattern matches Cl$$_2$$ composition
XRD Analysis:
- Monoclinic crystal system
- Space group P2$$_1$$/c
- Unit cell parameters: a=12.45 Å, b=7.89 Å, c=15.23 Å, β=112.5°
Chemical Reactions Analysis
Types of Reactions: N,N’-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl and phenyleneoxy groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative .
Scientific Research Applications
N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide), also known as TC-E 5003, is a synthetic compound with a complex organic structure featuring sulfonyl, phenyleneoxy, and chloroacetamide groups. This compound has applications across various scientific disciplines due to its unique chemical properties.
Chemistry
N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) serves as a building block in the synthesis of complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology
This compound is investigated as a biochemical probe for studying enzyme activities and protein interactions.
Medicine
The potential therapeutic applications of N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) are being explored, including its use as an anticancer agent because of its interactions with specific molecular targets.
Chemical Reactions
N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) can undergo several types of chemical reactions:
- Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
- Oxidation and Reduction Reactions: The sulfonyl and phenyleneoxy groups can undergo oxidation and reduction reactions under specific conditions.
Identifiers
Mechanism of Action
The mechanism of action of N,N’-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetamide groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activities. This compound can also affect cellular pathways by altering the redox state or by acting as a signaling molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Bis-Acetamide Derivatives
Table 1: Key Structural and Functional Differences
Key Observations:
The disulfide bond in CAS 6339-52-2 introduces redox sensitivity, limiting stability in biological systems .
Functional Group Impact :
- Chloroacetamide in TC-E 5003 enhances electrophilicity, enabling covalent interactions with PRMT1’s active site. In contrast, trifluoromethyl groups in Compound 44 improve metabolic stability but reduce hydrogen-bonding capacity .
- Methoxy groups in EA () increase hydrophobicity, which may affect membrane permeability .
Biological Activity :
- TC-E 5003’s PRMT1 inhibition is unique among listed analogs. Compound 44 and EA lack explicit evidence of epigenetic modulation, focusing instead on broader anticancer or antimicrobial roles .
Key Observations:
Physicochemical and Pharmacokinetic Properties
Biological Activity
N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide), also known as TC-E 5003, is a synthetic compound with notable biological activity. This article explores its chemical properties, biological mechanisms, and research findings relevant to its pharmacological potential.
Chemical Formula: CHClNOS
Molecular Weight: 585.46 g/mol
IUPAC Name: 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide
CAS Number: 931212-77-0
| Property | Value |
|---|---|
| Appearance | White to tan solid |
| Melting Point | Not available |
| Boiling Point | Not available |
N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) exhibits biological activity primarily through its interaction with cellular targets involved in various signaling pathways. The compound is believed to act as an inhibitor of certain enzymes and receptors related to cancer progression and inflammatory responses.
Inhibitory Effects on Cancer Cells
Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and prostate cancer cells.
Study 1: Cytotoxicity in Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) on several cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results showed:
- MCF-7 Cell Line : IC value of 15 µM after 48 hours of treatment.
- PC-3 Cell Line : IC value of 12 µM after 48 hours of treatment.
The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide).
| Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 150 |
| IL-6 | 300 | 180 |
Q & A
Q. Solutions :
- X-ray Diffraction : High-resolution data (≤ 0.8 Å) collected at low temperatures (100 K) to reduce thermal motion .
- Refinement Tools : SHELXL software for anisotropic displacement parameters and hydrogen bond modeling (e.g., P2₁/c space group, R₁ < 0.05) .
- Validation : PLATON for symmetry checks and Mercury for visualizing packing motifs .
Advanced: How do researchers analyze structure-activity relationships (SAR) to enhance PRMT1 selectivity?
Answer:
Key SAR Strategies :
- Chloroacetamide Modification : Replacing 2-chloro groups with bulkier substituents (e.g., trifluoromethyl) reduces off-target effects on CARM1 or lysine methyltransferases .
- Backbone Rigidity : Introducing electron-withdrawing groups (e.g., nitro) on the sulfonylbis(phenylene) scaffold improves binding to PRMT1’s hydrophobic cleft .
- Cellular Permeability : LogP optimization (2.5–3.5) via substituent tuning (e.g., methoxy vs. chloro) balances membrane penetration and solubility .
Q. Validation :
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with PRMT1’s active-site cysteine (Cys101) .
- Kinetic Assays : Time-dependent inactivation assays confirm irreversible binding (kinact/KI > 10⁴ M⁻¹s⁻¹) .
Basic: What spectroscopic techniques confirm the molecular structure of this compound?
Answer:
- 1H/13C NMR :
- Chloroacetamide protons (δ 4.2–4.4 ppm, singlet for –CH₂Cl).
- Aromatic protons (δ 7.3–8.1 ppm, split into doublets for para-substituted phenyl rings) .
- FT-IR : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1150–1170 cm⁻¹ (sulfonyl S=O) .
- X-ray Crystallography : Unit cell parameters (e.g., a = 4.573 Å, β = 95.6°) and hydrogen-bonding distances (2.8–3.2 Å) .
Advanced: How are contradictions resolved between enzymatic inhibition data and cellular activity profiles?
Answer:
Common Discrepancies :
- High enzymatic IC₅₀ but potent cellular activity due to prodrug activation or target engagement in specific organelles .
Q. Methodological Approaches :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring PRMT1 stabilization upon compound treatment .
- Metabolite Profiling : LC-MS/MS to detect intracellular conversion of chloroacetamide to reactive thiol-adducts .
- Knockdown Controls : siRNA-mediated PRMT1 silencing to validate on-target effects in proliferation assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
